Histone H4 Peptide Substrate (15-24)
Description
Properties
Molecular Weight |
1278 |
|---|---|
Synonyms |
Histone H4K20 Peptide; SET8 Methyltransferase Acceptor Peptide |
Origin of Product |
United States |
Scientific Research Applications
Epigenetic Regulation
Histone modifications, particularly methylation at lysine 20 of histone H4, are integral to epigenetic regulation. The methylation status of this residue influences transcriptional activation and repression. Studies have shown that the methylation of histone H4 at K20 is associated with transcriptional silencing during mitosis and heterochromatin formation .
Table 1: Role of Histone H4 Methylation in Gene Regulation
| Modification | Function | Associated Processes |
|---|---|---|
| K20 Methylation | Transcriptional repression | Gene silencing, heterochromatin formation |
| K20 Acetylation | Transcriptional activation | Gene activation |
Protein Interactions and Complex Formation
The interaction of the histone H4 peptide with various proteins is crucial for understanding chromatin dynamics. For instance, the binding of the chromo domain-containing protein VprBP to methylated histone H4 indicates a potential role in targeting modified histones for degradation under stress conditions . This highlights the dual role of histone modifications in both gene regulation and protein quality control.
Development of Therapeutics
The specificity of the histone H4 peptide substrate has been exploited in drug development. Researchers have engineered inhibitors targeting SET8 by modifying the H4 peptide to prevent its interaction with the enzyme . This approach has therapeutic implications for diseases where dysregulation of methyltransferases is implicated, such as cancer.
Methylation Dynamics in Cancer Cells
A study investigated the turnover of methylated histone H4 in HeLa cells using isotopic labeling techniques. The researchers found that methylation at K20 was dynamically regulated during the cell cycle, impacting gene expression profiles associated with tumorigenesis .
Protein Repair Mechanisms
Research has identified PCMT1 as a novel enzyme that recognizes isoaspartate residues formed from aging proteins like histones. The enzyme's ability to methylate histone H4 at D24 suggests that this modification could serve as a signal for protein repair or degradation . This finding opens avenues for further exploration into how cells maintain protein homeostasis.
Chemical Reactions Analysis
Methylation at Lysine 20 (K20)
The lysine residue at position 20 (K20) is a primary methylation site catalyzed by lysine methyltransferases (KMTs), including SET8 (KMT5A) and Suv4-20h1 (KMT5B).
Structural and Kinetic Insights:
-
SET8 Binding Specificity : Crystal structures reveal that the H4(15–24) peptide binds SET8 via a deep cleft, forming a parallel β-sheet with the enzyme’s β6-strand. Key interactions involve residues Arg17 and His18 of H4, which stabilize substrate orientation .
-
Kinetic Impact of Mutations : Substituting Arg17 or His18 reduces catalytic efficiency (k<sub>cat</sub>/K<sub>m</sub>) by up to 1,000-fold (Table 1) .
Table 1: Kinetic Parameters for SET8 Catalysis with H4 Peptide Variants
| H4 Variant | K<sub>m</sub> (µM) | k<sub>cat</sub> (min⁻¹) | k<sub>cat</sub>/K<sub>m</sub> (µM⁻¹ min⁻¹) |
|---|---|---|---|
| Wild-Type | 1.6 ± 0.1 | 7.4 ± 1.2 | 4.6 ± 0.3 |
| R17Q | >500 | 1980 ± 50 | 0.06 ± 0.005 |
| H18F | 120 ± 4 | 420 ± 7 | 0.84 ± 0.07 |
Suv4-20h1 Activity:
-
Methylation by Suv4-20h1 is severely impaired (≥5-fold rate reduction) when K20 is adjacent to isoaspartate (isoD24), a product of spontaneous aspartate isomerization .
Methylation at Aspartate 24 (D24)
Protein L-isoaspartate methyltransferase (PCMT1) methylates aspartate 24 (D24) to repair age-damaged histones.
Experimental Evidence:
-
Dot Blot and MS Validation : PCMT1 methylates wild-type H4(15–24) but not the D24A mutant, confirming specificity .
-
Functional Role : D24 methylation (H4D24me) recruits VprBP, a chromodomain protein linked to proteasomal degradation under DNA damage .
Isomerization and Repair at Aspartate 24
Spontaneous isomerization of D24 to isoD24 occurs over time, altering chromatin interactions.
Repair Mechanism:
-
PIMT Methylation : IsoD24 is recognized and methylated by protein isoaspartate methyltransferase (PIMT), restoring aspartate via spontaneous demethylation .
-
Impact on Chromatin : H4isoD24 reduces Suv4-20h1 activity by disrupting its peptide-binding cleft, hindering the K20 methylation cascade .
Arginine Dimethylation at Adjacent Residues
PRMT1 catalyzes asymmetric dimethylation of arginine 3 (R3) in H4(1–21), with adjacent modifications influencing activity.
Table 2: PRMT1 Activity on Modified H4 Peptides
| Substrate | K<sub>m</sub> (µM) | k<sub>cat</sub> (min⁻¹) | k<sub>cat</sub>/K<sub>m</sub> (µM⁻¹ min⁻¹) |
|---|---|---|---|
| Ac-H4(1–20) | 0.20 ± 0.005 | 0.59 ± 0.028 | 3.3 ± 0.51 |
| Ac-H4(1–20)K5-butyryl | 0.076 ± 0.005 | 0.87 ± 0.16 | 1.3 ± 0.26 |
Modifications at lysine 5 (e.g., butyrylation) reduce PRMT1 efficiency by 60% .
Structural Determinants of Substrate Recognition
Comparison with Similar Compounds
Comparison with Similar Histone H4 Peptides
Structural and Functional Differences
The table below summarizes key histone H4-derived peptides, their modifications, functional roles, and applications:
Key Research Findings
Substrate Specificity and Enzyme Interactions
- Histone H4 (15-24) : K20 methylation by SET8 is critical for transcriptional silencing and heterochromatin formation. This peptide’s truncated sequence (15–24) ensures specificity for methyltransferase binding .
- Phospho-Histone H4 (Tyr72) : Phosphorylation at Tyr72 creates a docking site for SET8, enhancing K20 methylation and promoting DNA repair in response to EGFR activation or radiation .
Analytical and Experimental Utility
- Histone H4 (1-23) : Its extended N-terminal sequence (residues 1–23) allows separation of acetylated isoforms via reversed-phase HPLC, revealing distinct acetylation patterns (e.g., K20me2 coexisting with K5/K8/K12 acetylation) .
- Cyclic Peptides : Designed using MD simulations and binding free energy calculations, cyclic-6 and cyclic-7 reduce histone H4-induced cell death by 40–50% in vascular smooth muscle cells (VSMCs) .
Functional Antagonism
Methodological Insights
Design and Validation Strategies
- Cyclic Peptides : Structural modeling (PDB ID: 4PSW) and 20-ns MD simulations identified stable binding modes between histone H4 and acetyltransferases, guiding cyclic peptide optimization .
- Biotinylated Peptides : Biotin conjugation (e.g., Acetyl-Histone H4 (Lys5,8,12,16)) enables pull-down assays to study bromodomain interactions or kinase activity .
Preparation Methods
Boc-Based Synthesis
The Boc strategy employs acid-labile protecting groups and requires repetitive deprotection with trifluoroacetic acid (TFA). This method is favored for synthesizing peptide thioesters, critical intermediates for NCL. For example, histone H4-derived thioester peptides are synthesized on 2-chlorotrityl resin, cleaved with methanol/acetic acid/TFE (1:1:8), and purified via reversed-phase high-performance liquid chromatography (RP-HPLC). The Boc approach ensures high chiral integrity and yields, particularly for peptides requiring post-synthetic ligation.
Fmoc-Based Synthesis
Fmoc chemistry uses base-labile protecting groups (e.g., piperidine for deprotection) and is compatible with acid-sensitive modifications. Histone H4 (15–24) synthesized via Fmoc strategies often incorporates site-specific acetylations or methylations. For instance, acetylated lysine residues at positions 16 or 20 are introduced using Fmoc-Lys(Ac)-OH building blocks, followed by TFA-mediated cleavage and side-chain deprotection.
Table 1: Comparison of Boc and Fmoc Strategies for H4 (15–24) Synthesis
Native Chemical Ligation (NCL) for Semisynthesis
For full-length histone H4 variants containing non-enzymatic modifications (e.g., isoAsp at position 24), NCL is employed to ligate synthetic peptides with recombinant protein domains. This method combines SPPS-derived thioester peptides (residues 15–24) with recombinant H4 (25–102) globular domains.
Key Steps in NCL:
-
Thioester Preparation : Histone H4 (15–24) thioesters are synthesized via Boc-SPPS, purified via RP-HPLC, and characterized by mass spectrometry (MS).
-
Ligation Reaction : The thioester is ligated to a recombinant H4 fragment (residues 25–102) in phosphate buffer (pH 7.5) containing 6 M guanidine hydrochloride and thiophenol. Reactions proceed at 60°C for 24–48 hours, achieving 50–60% conversion.
-
Desulfurization : Post-ligation, cysteine residues are desulfurized to alanine using hydrogen gas and Raney nickel, restoring the native sequence.
Table 2: NCL Reaction Conditions for H4 (15–24) Semisynthesis
| Component | Concentration/Amount |
|---|---|
| Thioester Peptide | 2 mM (1.5-fold molar excess) |
| Recombinant H4 Fragment | 1.3 mM |
| Buffer | 100 mM sodium phosphate, pH 7.5 |
| Denaturant | 6 M guanidine hydrochloride |
| Catalyst | 2% (v/v) thiophenol |
| Temperature | 60°C |
Post-Synthesis Modifications and Purification
Propionylation
To block unmodified lysine residues during enzymatic assays, synthetic peptides undergo propionylation. This step involves treating the peptide with propionic anhydride in ammonium bicarbonate buffer (pH 8.0), followed by RP-HPLC purification. Propionylation ensures that only the target lysine (e.g., K20) remains accessible for methylation by SET8 or Suv4-20h1.
Chromatographic Purification
Crude peptides are purified using C18 columns with gradients of acetonitrile (0.1% TFA) in water (0.1% TFA). Analytical HPLC confirms purity (>95%), while electrospray ionization mass spectrometry (ESI-MS) verifies molecular weight.
Table 3: HPLC Parameters for H4 (15–24) Purification
| Column | C18 (5 μm, 250 × 4.6 mm) |
|---|---|
| Gradient | 5–60% acetonitrile over 45 minutes |
| Flow Rate | 1 mL/min |
| Detection | UV at 214 nm |
Analytical Characterization
Mass Spectrometry
High-resolution Fourier transform electrospray ionization MS (FT-ESI-MS) is used to confirm peptide identity. For example, histone H4 (15–24) with a monoisotopic mass of 1278.6 Da shows a [M+3H]³⁺ ion at m/z 426.9.
Methyltransferase Activity Assays
The peptide’s functionality is validated using lysine methyltransferases (KMTs). SET8-mediated methylation of K20 is quantified via radiometric assays with ³H-S-adenosylmethionine (SAM) or fluorescence-based methods.
Applications in Chromatin Biochemistry
Q & A
Q. How can researchers validate the functional activity of synthetic Histone H4 Peptide Substrate (15-24) in kinase or acetyltransferase assays?
- Methodological Answer : Functional validation involves: (i) Purity verification : HPLC or mass spectrometry to confirm >90% purity . (ii) Enzymatic activity assays : Use recombinant enzymes (e.g., HATs or kinases) to measure substrate turnover via radiometric labeling (e.g., [³H]-acetyl-CoA incorporation) or fluorescence-based detection . (iii) Antibody specificity : Confirm epitope recognition using antibodies validated against modified residues (e.g., acetyl-Lys16) via dot-blot or competitive ELISA .
Advanced Research Questions
Q. How can contradictory data on acetylation site specificity (e.g., Lys16 vs. Lys20) in the H4 (15-24) region be resolved?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., enzyme concentration, buffer pH) or cross-reacting antibodies. To resolve this: (i) Perform kinetic isotope labeling to track acetylation progression . (ii) Use site-directed mutagenesis (e.g., Lys→Arg substitutions) to isolate individual acetylation sites . (iii) Validate antibodies via peptide competition assays .
Q. What computational and experimental approaches are optimal for studying combinatorial post-translational modifications (PTMs) in the H4 (15-24) region?
- Methodological Answer : (i) Molecular dynamics (MD) simulations : Model PTM effects on peptide conformation and enzyme binding . (ii) Synthetic peptide libraries : Incorporate multiple PTMs (e.g., acetylation, phosphorylation) to assess crosstalk . (iii) Chromatin immunoprecipitation (ChIP) : Map PTM colocalization in vivo using sequential IP with modification-specific antibodies .
Q. How can researchers address discrepancies between in vitro peptide data and in vivo chromatin-based studies?
- Methodological Answer : In vitro systems lack nucleosomal context, which modulates enzyme accessibility. To bridge this gap: (i) Use reconstituted nucleosomes with H4 (15-24) peptides to mimic chromatin . (ii) Compare peptide assay results with histone octamer-based assays to assess contextual effects . (iii) Validate findings using CRISPR-edited cell lines with H4 mutations .
Q. What strategies ensure reproducibility in large-scale screens using Histone H4 Peptide Substrate (15-24)?
- Methodological Answer : (i) Standardize peptide handling : Lyophilized peptides should be reconstituted in optimized buffers (e.g., Tris-HCl pH 8.0 with DTT) to prevent aggregation . (ii) Include internal controls : Use a non-acetylatable peptide (e.g., Lys→Ala mutants) to normalize background signal . (iii) Adopt FINER criteria : Ensure questions are Feasible, Novel, Ethical, and Relevant to avoid bias .
Methodological Frameworks for Study Design
Q. How can the PICO framework be applied to formulate research questions on H4 (15-24) substrate-enzyme interactions?
- Methodological Answer :
Q. What statistical methods are appropriate for analyzing dose-response data in H4 (15-24) acetylation assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
